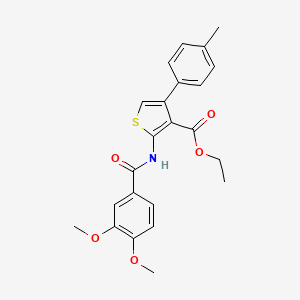![molecular formula C16H9Cl2FN2O2 B2838196 (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-20-3](/img/structure/B2838196.png)
(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-6,8-Dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group is introduced by reacting the chromene derivative with a fluorinated aniline derivative under appropriate conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential anti-cancer properties due to its ability to interact with DNA and proteins.
- Explored as an anti-inflammatory agent.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with biological macromolecules such as proteins and DNA. The presence of halogen atoms can enhance its binding affinity and specificity. It may inhibit enzymes or disrupt cellular processes by forming stable complexes with metal ions or through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
(2Z)-6,8-Dichloro-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with chlorine instead of fluorine.
(2Z)-6,8-Dichloro-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with bromine instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide can significantly alter its electronic properties and biological activity compared to its chlorine or bromine analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
6,8-dichloro-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-9-5-8-6-10(15(20)22)16(23-14(8)11(18)7-9)21-13-4-2-1-3-12(13)19/h1-7H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRALQGUJHOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)


![3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2838117.png)

![Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2838121.png)
![1-Iodo-3-isopropylbicyclo[1.1.1]pentane](/img/structure/B2838126.png)



![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)
![ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2838135.png)
